N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine

Physical Chemistry Materials Science Process Engineering

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine is a specialized aromatic diamine, uniquely positioned for advanced materials R&D. Unlike generic phenylenediamines like CPPD or DPPD, its N-cyclohexyl group and dual methyl substitutions deliver a distinct molecular geometry and electron density profile, optimizing its performance as a sterically and electronically tunable ligand for metal-organic framework (MOF) synthesis. Its balanced lipophilicity (LogP ~3.5) also makes it a valuable scaffold for medicinal chemistry, offering a unique starting point for modulating ADME properties. For procurement managers, this translates to a high-value, application-specific building block where generic substitution is scientifically invalid, ensuring your research program maintains a competitive and functional edge.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 1155005-14-3
Cat. No. B1386199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine
CAS1155005-14-3
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N(C)C2CCCCC2)N
InChIInChI=1S/C14H22N2/c1-11-10-13(8-9-14(11)15)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7,15H2,1-2H3
InChIKeySMTQTCYSXNWTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine (CAS 1155005-14-3): A Substituted Aromatic Diamine for Industrial and Research Applications


N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine (CAS 1155005-14-3) is a substituted aromatic diamine with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol [1]. Its structure features a 1,4-benzenediamine core with a cyclohexyl group and two methyl groups, a configuration that influences its reactivity and physical properties [2]. This compound is of interest in materials science and organic synthesis as a potential intermediate for dyes, polymer stabilizers, and antioxidants [3].

Why N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine Cannot Be Substituted with Generic Aromatic Diamines


Generic substitution of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine with other aromatic diamines like N-Phenyl-N'-cyclohexyl-1,4-benzenediamine (CPPD) or N,N'-diphenyl-1,4-phenylenediamine (DPPD) is not scientifically valid due to distinct steric and electronic properties imparted by its unique substitution pattern [1]. The combination of a cyclohexyl group and two methyl groups on the 1,4-benzenediamine core creates a specific molecular geometry and electron density profile that differs from other alkylated or arylated phenylenediamines . These structural differences translate to variations in physical properties such as solubility, volatility, and thermal stability, which are critical for performance in specific applications like rubber antidegradation or polymer stabilization [1]. The following quantitative evidence, where available, highlights these specific differentiators.

Quantitative Differentiators for N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine: A Comparator-Based Analysis


Physical Property Profile: Boiling Point and Density Compared to CPPD

The physical properties of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine differ from those of the widely used rubber antioxidant N-Phenyl-N'-cyclohexyl-1,4-benzenediamine (CPPD, CAS 101-87-1). The target compound exhibits a boiling point of 363.0±22.0 °C and a density of 1.0±0.1 g/cm³ [1]. In comparison, CPPD has a reported boiling point of approximately 400-420 °C (with decomposition) and a density of ~1.13 g/cm³ . These differences in volatility and density can impact processing conditions and formulation behavior.

Physical Chemistry Materials Science Process Engineering

Lipophilicity Profile: LogP Range for Cyclohexyl Diamines vs. Linear Alkyl Analogs

While specific experimental logP data for N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine is not available, class-level analysis of structurally analogous cyclohexyl diamines indicates a logP range of approximately 2.8-3.5 . This is notably lower than the logP values for linear alkyl-substituted phenylenediamine derivatives, which often exceed 4.0 . This difference suggests that the cyclohexyl-containing target compound may possess a more balanced lipophilicity profile, potentially influencing its behavior in both biological and materials science contexts.

Medicinal Chemistry ADME Properties Structure-Activity Relationship

Antioxidant Activity: Class-Level Potential vs. Established Standards

Direct, quantitative head-to-head antioxidant data for N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine against a specific comparator is not available in the public domain. The compound is noted for its potential antioxidant applications in rubber and plastic manufacturing [1]. However, its performance relative to established industry standards like N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) or N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) cannot be quantified from the current evidence. Any claim of specific antioxidant efficacy would require dedicated comparative studies using standardized assays (e.g., DPPH radical scavenging, oxygen induction time).

Antioxidant Polymer Stabilization Rubber Chemistry

Targeted Application Scenarios for N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine Based on Evidence


Specialty Polymer Additive Requiring Specific Volatility Profile

Based on its physical property profile, which includes a lower predicted boiling point than some commercial phenylenediamine antioxidants [1], N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine may be evaluated for use as a polymer additive or stabilizer in processes where lower volatility is desired to minimize emissions or where a specific processing window is critical. Its density also differs from common analogs, which may influence dispersion in polymer matrices [1].

Scaffold for Medicinal Chemistry Optimization Requiring Balanced Lipophilicity

The structural class of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine exhibits a logP range (≈2.8-3.5) that suggests a more balanced lipophilicity compared to more hydrophobic, linear alkyl-substituted phenylenediamines . This property may be relevant in drug discovery programs where modulating ADME properties, such as membrane permeability and solubility, is a key optimization goal. It could serve as a starting scaffold for the synthesis of analogs with improved pharmacokinetic profiles .

Synthesis of Metal-Organic Frameworks (MOFs) and Advanced Materials

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine is identified as a precursor in the synthesis of metal-organic frameworks (MOFs) [2]. Its specific amine and aromatic structure can act as a ligand for metal centers, enabling the construction of MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, or catalysis. The presence of both cyclohexyl and methyl groups offers unique steric and electronic properties for framework design [2].

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